molecular formula C17H14O4 B10938849 (E)-1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

(E)-1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10938849
M. Wt: 282.29 g/mol
InChI Key: INETVQKSJAGWIA-FNORWQNLSA-N
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Description

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects. Additionally, the aromatic rings and substituents may contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,4-DIHYDROXYPHENYL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with hydroxyl groups on the phenyl ring.

    (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group at a different position.

    (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with additional methoxy groups.

Uniqueness

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the methoxy group and the benzodioxole moiety

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H14O4/c1-19-14-4-2-3-12(9-14)5-7-15(18)13-6-8-16-17(10-13)21-11-20-16/h2-10H,11H2,1H3/b7-5+

InChI Key

INETVQKSJAGWIA-FNORWQNLSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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